molecular formula C27H31NO B12619892 4-Benzyl-2,6-diphenyl-3-propylpiperidin-4-ol

4-Benzyl-2,6-diphenyl-3-propylpiperidin-4-ol

Cat. No.: B12619892
M. Wt: 385.5 g/mol
InChI Key: DWMBLMXBAOMOLC-UHFFFAOYSA-N
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Description

4-Benzyl-2,6-diphenyl-3-propylpiperidin-4-ol is a piperidine derivative with a complex structure that includes a benzyl group, two phenyl groups, and a propyl group attached to a piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2,6-diphenyl-3-propylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the Mannich reaction, which produces β-amino-carbonyl compounds. The reaction involves the condensation of formaldehyde, a secondary amine, and a carbonyl compound .

Industrial Production Methods: Industrial production of piperidine derivatives often employs catalytic hydrogenation, cyclization, and other advanced organic synthesis techniques. The choice of method depends on the desired yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2,6-diphenyl-3-propylpiperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

4-Benzyl-2,6-diphenyl-3-propylpiperidin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-2,6-diphenyl-3-propylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Benzyl-2,6-diphenyl-3-propylpiperidin-4-ol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C27H31NO

Molecular Weight

385.5 g/mol

IUPAC Name

4-benzyl-2,6-diphenyl-3-propylpiperidin-4-ol

InChI

InChI=1S/C27H31NO/c1-2-12-24-26(23-17-10-5-11-18-23)28-25(22-15-8-4-9-16-22)20-27(24,29)19-21-13-6-3-7-14-21/h3-11,13-18,24-26,28-29H,2,12,19-20H2,1H3

InChI Key

DWMBLMXBAOMOLC-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(NC(CC1(CC2=CC=CC=C2)O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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